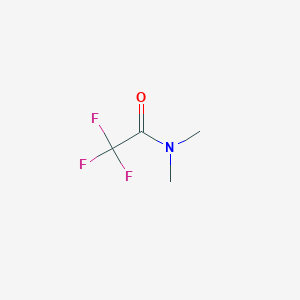
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate (MTBPC) is a halogenated pyrrole compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is synthesized through a multistep process, and its unique chemical structure allows it to interact with biological systems in a specific manner.
Mécanisme D'action
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is believed to exert its biological effects through the inhibition of various enzymes and proteins. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in lab experiments is its specificity. This compound interacts with biological systems in a specific manner, allowing researchers to target specific enzymes and proteins. Additionally, this compound has been shown to be relatively stable, making it a useful tool in long-term experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the cost of synthesizing this compound can be prohibitively expensive for some research groups.
Orientations Futures
There are several potential future directions for research on Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate. One area of interest is in the development of new drugs and therapies. This compound has shown promise in preclinical studies for the treatment of arthritis, cancer, and bacterial infections, and further research is needed to determine its potential clinical applications. Additionally, there is potential for the use of this compound in materials science, specifically in the development of new polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is synthesized through a multistep process that involves the reaction of 2,5-dibromo-3-methylfuran with 1,3-dibromo-2-propanol, followed by the reaction of the resulting compound with ethyl chloroformate and pyrrole. The final product is obtained through a reaction with sodium carbonate and methyl iodide. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
Applications De Recherche Scientifique
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in materials science, specifically in the development of new polymers and coatings.
Propriétés
Numéro CAS |
1198-67-0 |
|---|---|
Formule moléculaire |
C6H4Br3NO2 |
Poids moléculaire |
361.81 g/mol |
Nom IUPAC |
methyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H4Br3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3 |
Clé InChI |
JKARVVJCKXGAHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
SMILES canonique |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



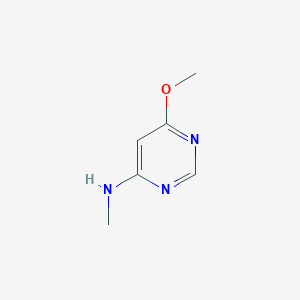
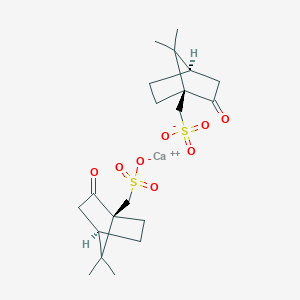
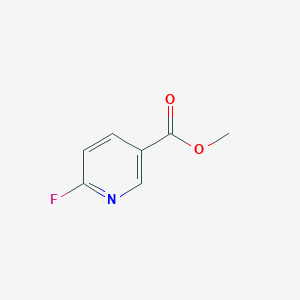
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
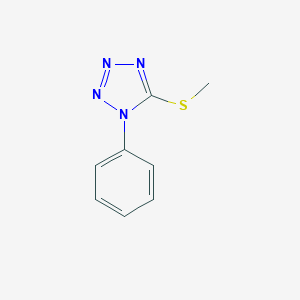
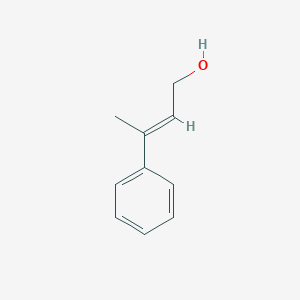
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)

![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)

